

3-Chloro-2-(cyclohexyloxy)pyridine chemical properties

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Compound of Interest

Compound Name: 3-Chloro-2-(cyclohexyloxy)pyridine

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Technical Guide: 3-Chloro-2-(cyclohexyloxy)pyridine

Part 1: Executive Summary & Chemical Identity

3-Chloro-2-(cyclohexyloxy)pyridine is a lipophilic pyridine ether scaffold used primarily as a building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-alkoxy-3-chloropyridine motif, a bioisostere often employed to modulate metabolic stability and lipophilicity in drug candidates targeting GPCRs (e.g., mGluR modulators) and ion channels (e.g., P2X3 antagonists).

Chemical Profile

Property	Data
IUPAC Name	3-Chloro-2-(cyclohexyloxy)pyridine
CAS Number	Not widely listed for parent; see 2096330-07-1 for 4-boronic acid derivative
Molecular Formula	C ₁₁ H ₁₄ ClNO
Molecular Weight	211.69 g/mol
Predicted LogP	~3.8 (Highly Lipophilic)
H-Bond Acceptors	2 (N, O)
H-Bond Donors	0
Physical State	Colorless to pale yellow oil (typically)

Part 2: Physicochemical Properties & Engineering

This molecule combines the electron-deficient nature of the pyridine ring with the steric bulk and lipophilicity of the cyclohexyl group.

Electronic & Steric Environment[1]

- **Pyridine Nitrogen:** The nitrogen atom exerts a strong electron-withdrawing effect, activating the C2 and C4 positions. In this molecule, the C2 position is capped by the cyclohexyloxy group.
- **3-Chloro Substituent:** Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) but also sterically influences the conformation of the adjacent ether linkage, often forcing the cyclohexyl group out of plane.
- **Cyclohexyl Ether:** Significantly increases lipophilicity (cLogP ~3.8) compared to methoxy or ethoxy analogs. This can improve blood-brain barrier (BBB) penetration but may increase non-specific binding.

Solubility Profile

- **Water:** Insoluble.

- Organic Solvents: Highly soluble in DCM, EtOAc, THF, and DMSO.
- Acid Stability: The ether linkage is generally stable to weak acids but can undergo cleavage (de-alkylation) under strong acidic conditions (e.g., HBr/AcOH) to yield 3-chloro-2-pyridone.

Part 3: Synthetic Methodologies

The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr).^{[1][2][3]} The reaction is highly regioselective due to the electronic activation of the C2 position by the adjacent pyridine nitrogen.

Protocol: Regioselective S_NAr Synthesis

Reaction: 2,3-Dichloropyridine + Cyclohexanol

3-Chloro-2-(cyclohexyloxy)pyridine

Reagents:

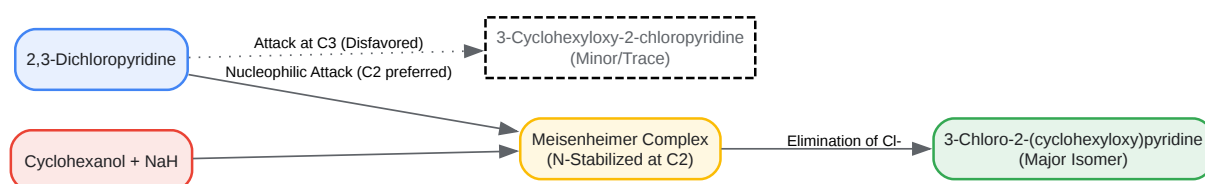
- Substrate: 2,3-Dichloropyridine (1.0 eq)^{[2][3]}
- Nucleophile: Cyclohexanol (1.2 eq)
- Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq) or Potassium tert-butoxide (tBuOK)
- Solvent: Anhydrous THF or DMF
- Conditions: 0°C to Room Temperature (or mild heat 60°C if sluggish)

Step-by-Step Workflow:

- Activation: Suspend NaH (1.5 eq) in anhydrous THF under N_2 atmosphere at 0°C.
- Alkoxide Formation: Dropwise add cyclohexanol (1.2 eq). Stir for 30 min until H_2 evolution ceases. Critical: Ensure complete deprotonation to maximize nucleophilicity.
- Addition: Add 2,3-dichloropyridine (1.0 eq) dissolved in THF dropwise to the alkoxide solution.

- Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.
 - Mechanistic Insight: The nucleophile attacks C2 preferentially over C3 because the transition state (Meisenheimer complex) at C2 is stabilized by the electronegative nitrogen atom.[2][3]
- Workup: Quench with saturated NH_4Cl . Extract with EtOAc. Wash organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Diagram 1: Synthesis & Regioselectivity Logic



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Caption: Regioselective $\text{S}_{\text{N}}\text{Ar}$ pathway favoring C2 substitution due to nitrogen stabilization of the intermediate.

Part 4: Reactivity & Functionalization

Once synthesized, the 3-chloro group becomes the primary handle for diversification, typically via Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The 3-chloro position is sterically hindered by the bulky cyclohexyloxy group at C2.

- Challenge: Oxidative addition of $\text{Pd}(0)$ into the C3-Cl bond is slower than for unhindered chloropyridines.

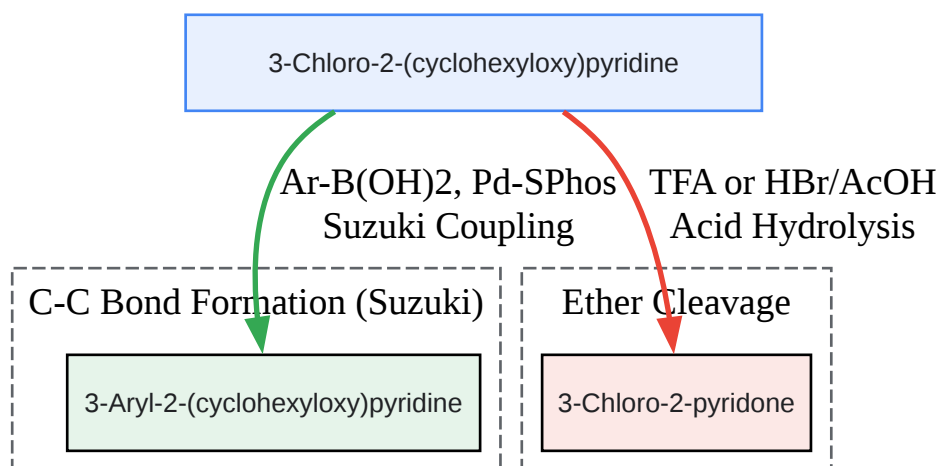
- Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or RuPhos) or NHC ligands to facilitate the coupling.
- Protocol: Pd(OAc)₂ / SPhos, K₃PO₄, Toluene/Water (100°C).

Acid-Mediated Cleavage (Deprotection)

The cyclohexyl group can be removed to reveal the 2-hydroxypyridine (tautomer of 2-pyridone).

- Reagents: TFA (neat) or HBr/AcOH.
- Utility: This converts the lipophilic ether into a polar hydrogen-bond donor/acceptor motif.

Diagram 2: Divergent Functionalization



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Caption: Divergent reactivity pathways: Cross-coupling at C3 vs. Ether cleavage at C2.

Part 5: Safety & Handling (SDS Summary)

- Hazards: Like most halopyridines, treat as Irritant (Skin/Eye/Respiratory).
- Acute Toxicity: Potential for acute toxicity if swallowed (Category 4).[4]
- Handling: Use a fume hood.[4][5] Wear nitrile gloves and safety glasses.

- Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents.

References

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